Butyryl coenzyme A dilithium salt

Vue d'ensemble

Description

Butyryl coenzyme A dilithium salt is an organic compound that serves as a derivative of butyric acid. It is a coenzyme A-containing molecule that plays a crucial role in various biological pathways, including fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA) . This compound is often used in biochemical research due to its involvement in metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of butyryl coenzyme A dilithium salt typically involves the reaction of butyric acid with coenzyme A in the presence of lithium ions. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a high degree of purity .

Analyse Des Réactions Chimiques

Types of Reactions

Butyryl coenzyme A dilithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific pH levels, temperatures, and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include crotonyl coenzyme A and other intermediates involved in fatty acid metabolism .

Applications De Recherche Scientifique

Biochemical Research Applications

Butyryl coenzyme A dilithium salt is primarily utilized as a substrate in enzymatic reactions. Its role in fatty acid metabolism and energy production makes it essential for understanding metabolic pathways.

Key Applications:

- Enzymatic Reactions: Serves as a substrate for enzymes such as β-hydroxyacyl CoA dehydrogenase, crucial for the β-oxidation of fatty acids.

- Metabolic Studies: Involved in the metabolism of butyric acid and the amino acids lysine and tryptophan, providing insights into energy production mechanisms.

- Cellular Metabolism: Influences cellular processes by affecting gene expression and signaling pathways.

| Application Area | Specific Uses |

|---|---|

| Enzymatic Assays | Substrate for β-hydroxyacyl CoA dehydrogenase |

| Metabolic Pathways | Intermediate in butyric acid fermentation |

| Cellular Studies | Impacts gene expression and cellular signaling |

Pharmaceutical Development

The compound is significant in drug design, particularly for metabolic disorders. Its ability to modulate metabolic pathways makes it a candidate for developing therapeutic agents.

Key Applications:

- Drug Design: Used in synthesizing pharmaceuticals targeting metabolic disorders.

- Therapeutic Research: Investigated for its potential role in treating conditions like obesity and diabetes by influencing energy metabolism.

- Biodegradable Polymers: Acts as a precursor for polyhydroxyalkanoates, which are biopolymers with applications in drug delivery systems.

| Application Area | Specific Uses |

|---|---|

| Drug Development | Foundation for drugs targeting metabolic disorders |

| Biopolymer Synthesis | Precursor for polyhydroxyalkanoates |

| Regenerative Medicine | Enhances growth and differentiation in cell cultures |

Industrial Applications

In addition to its research and pharmaceutical applications, this compound is also used in various industrial processes.

Key Applications:

- Biodegradable Plastics: Utilized in the production of polyhydroxyalkanoates through microbial fermentation processes.

- Analytical Chemistry: Acts as a standard reference material in biochemical assays for quantifying related metabolites.

| Application Area | Specific Uses |

|---|---|

| Biodegradable Plastics | Production of polyhydroxyalkanoates |

| Analytical Chemistry | Standard reference material in biochemical assays |

Case Study 1: Role in Fatty Acid Metabolism

Research has demonstrated that this compound significantly influences fatty acid β-oxidation. In studies involving animal models, elevated levels of this compound were linked to improved energy metabolism during fasting conditions, highlighting its potential therapeutic implications for metabolic disorders .

Case Study 2: Therapeutic Potential in Diabetes

In a streptozotocin-induced type 1 diabetes model, the administration of this compound resulted in increased levels of β-hydroxybutyrate, suggesting its role as a metabolic regulator. This finding indicates its potential application in managing diabetes-related metabolic dysfunctions .

Mécanisme D'action

The mechanism of action of butyryl coenzyme A dilithium salt involves its role as a coenzyme in various enzymatic reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups in metabolic pathways. The molecular targets include enzymes such as butyryl coenzyme A dehydrogenase, which catalyzes the oxidation of butyryl coenzyme A to crotonyl coenzyme A . The pathways involved include fatty acid metabolism and the synthesis of biofuels .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetoacetyl coenzyme A sodium salt hydrate

- Octanoyl coenzyme A lithium salt hydrate

- Isobutyryl coenzyme A lithium salt

- Malonyl coenzyme A lithium salt

- Stearoyl coenzyme A lithium salt

Uniqueness

Butyryl coenzyme A dilithium salt is unique due to its specific role in the oxidation-reduction reactions involving butyryl coenzyme A dehydrogenase. Its high stability and reactivity make it a valuable compound in biochemical research and industrial applications .

Activité Biologique

Butyryl coenzyme A (Butyryl-CoA) dilithium salt is a derivative of coenzyme A, playing a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. This article delves into the biological activity of Butyryl-CoA, highlighting its applications in biochemical research, pharmaceutical development, and cell culture systems.

Overview of Butyryl Coenzyme A

Butyryl-CoA is an acyl-CoA compound that serves as a substrate for several enzymatic reactions. It is involved in the metabolism of fatty acids and is critical for the synthesis and degradation of various biomolecules. The dilithium salt form enhances its solubility and stability, making it suitable for laboratory applications.

Biological Functions

1. Substrate for Enzymatic Reactions:

- Butyryl-CoA acts as a substrate for butyryl-CoA dehydrogenase, an enzyme that catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. This reaction is part of the pathway for butyrate production in certain bacteria and is essential for energy metabolism in anaerobic conditions .

2. Role in Fatty Acid Metabolism:

- It plays a significant role in the metabolic pathways involving fatty acids, particularly in the synthesis of medium-chain fatty acids. These fatty acids are important for energy storage and cellular functions .

3. Pharmaceutical Applications:

- Butyryl-CoA is utilized in the synthesis of pharmaceuticals targeting metabolic disorders. Its derivatives are explored for their therapeutic potential in conditions such as obesity and diabetes .

Enzymatic Activity Studies

Recent studies have explored the enzymatic activities associated with Butyryl-CoA:

- Butyryl-CoA Dehydrogenase Activity:

- Analytical Methods:

Case Studies

Case Study 1: Fatty Acid Metabolism

- In a study examining the metabolic pathways of butyrate-producing bacteria, researchers found that butyryl-CoA serves as a key intermediate in the fermentation process, influencing energy yield and microbial growth rates .

Case Study 2: Pharmaceutical Development

- A recent investigation into drug formulations targeting metabolic syndrome highlighted the incorporation of Butyryl-CoA derivatives, demonstrating their efficacy in modulating metabolic pathways and enhancing drug bioavailability .

Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Serves as a substrate in enzymatic reactions related to fatty acid metabolism. |

| Pharmaceutical Development | Used in synthesizing drugs targeting metabolic disorders. |

| Cell Culture Systems | Enhances growth and differentiation of specific cell types. |

| Analytical Chemistry | Acts as a standard for quantifying metabolites in biological samples. |

Propriétés

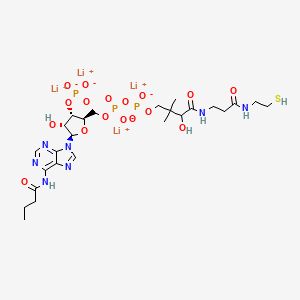

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N7O17P3S.4Li/c1-4-5-16(34)31-21-17-22(29-12-28-21)32(13-30-17)24-18(35)19(48-50(38,39)40)14(47-24)10-45-51(41,42)49-52(43,44)46-11-25(2,3)20(36)23(37)27-7-6-15(33)26-8-9-53;;;;/h12-14,18-20,24,35-36,53H,4-11H2,1-3H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,38,39,40)(H,28,29,31,34);;;;/q;4*+1/p-4/t14-,18-,19-,20?,24-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMUWGIOOMBTED-VLFKLNKMSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C)(C)C(C(=O)NCCC(=O)NCCS)O)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38Li4N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.